

Application Note: Flow Cytometry Analysis of Immune Cells Treated with SR9243

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR9243

Cat. No.: B610985

[Get Quote](#)

For Research Use Only.

Introduction

SR9243 is a synthetic small molecule that acts as a potent LXR (Liver X Receptor) inverse agonist.^{[1][2][3]} LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and cholesterol homeostasis. By acting as an inverse agonist, **SR9243** represses the transcriptional activity of LXRs, leading to the downregulation of genes involved in lipogenesis and glycolysis. Recent studies have highlighted the significant immunomodulatory effects of **SR9243**, particularly on macrophages and T cells, making it a valuable tool for research in immuno-oncology and autoimmune diseases.

This application note provides detailed protocols for the analysis of immune cells treated with **SR9243** using flow cytometry. The described methods allow for the quantitative assessment of key cellular processes, including apoptosis, cell cycle progression, mitochondrial membrane potential, and glucose uptake.

Mechanism of Action of SR9243 in Immune Cells

SR9243 exerts its effects on immune cells primarily through the inhibition of LXR signaling. In macrophages, **SR9243** has been shown to inhibit the polarization of pro-inflammatory M1 macrophages. This is achieved by modulating the metabolic shift towards glycolysis, a hallmark of M1 activation, through the AMPK/mTOR/HIF-1 α pathway. Specifically, **SR9243** downregulates the expression of key glycolytic enzymes such as GLUT1, HK2, and LDHA.

In the context of T lymphocytes, LXR inhibition by **SR9243** has been demonstrated to impact T cell differentiation and viability. Furthermore, **SR9243** can modulate the production of various cytokines and chemokines by immune cells, thereby influencing the overall immune response.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of human peripheral blood mononuclear cells (PBMCs) treated with **SR9243** for 48 hours.

Table 1: Effect of **SR9243** on Immune Cell Apoptosis

Treatment	Concentration (μM)	% Early Apoptotic (Annexin V+/PI-)	% Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle (DMSO)	-	5.2 ± 0.8	3.1 ± 0.5
SR9243	1	15.7 ± 2.1	8.4 ± 1.2
SR9243	5	32.4 ± 3.5	15.9 ± 2.3
SR9243	10	58.1 ± 4.9	25.6 ± 3.1

Table 2: Effect of **SR9243** on Immune Cell Cycle Progression

Treatment	Concentration (μM)	% G0/G1 Phase	% S Phase	% G2/M Phase
Vehicle (DMSO)	-	65.3 ± 4.2	20.1 ± 2.5	14.6 ± 1.9
SR9243	1	75.8 ± 3.9	15.2 ± 2.1	9.0 ± 1.5
SR9243	5	82.1 ± 5.1	10.5 ± 1.8	7.4 ± 1.2
SR9243	10	88.9 ± 4.7	6.3 ± 1.1	4.8 ± 0.9

Table 3: Effect of **SR9243** on Mitochondrial Membrane Potential ($\Delta\Psi_m$)

Treatment	Concentration (μM)	% Cells with Depolarized $\Delta\Psi\text{m}$ (Low Red/Green Fluorescence Ratio)
Vehicle (DMSO)	-	8.5 ± 1.2
SR9243	1	22.1 ± 2.8
SR9243	5	45.3 ± 4.1
SR9243	10	70.6 ± 5.7

Table 4: Effect of **SR9243** on Glucose Uptake

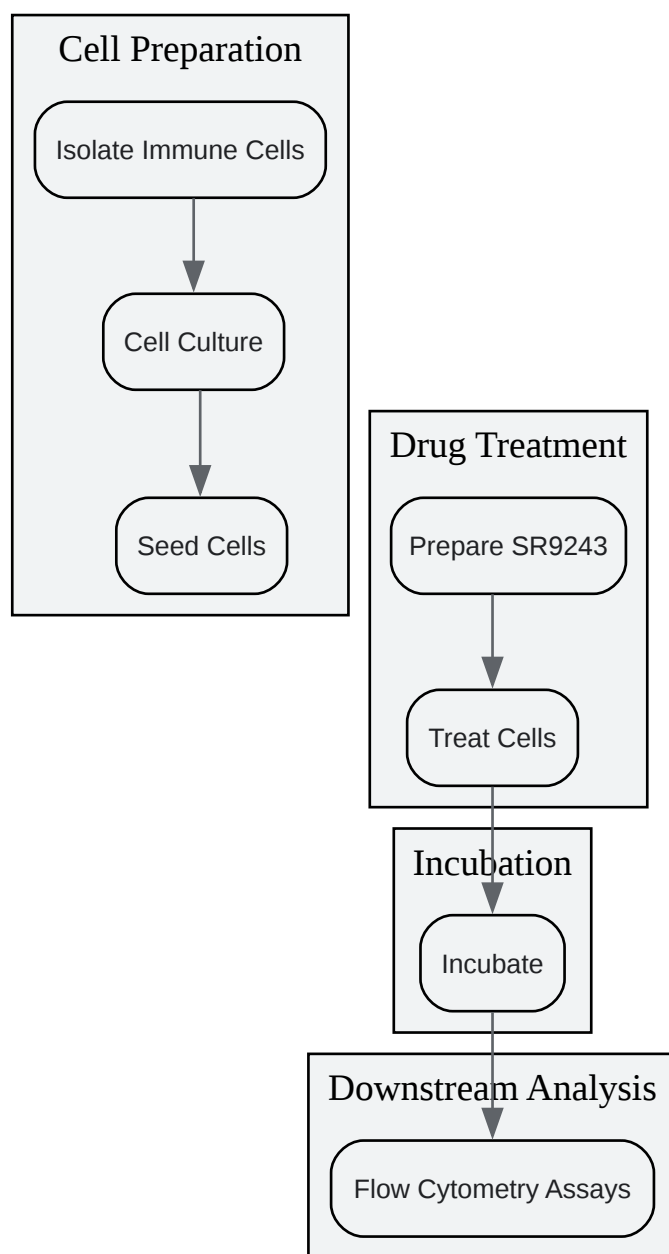
Treatment	Concentration (μM)	Mean Fluorescence Intensity (MFI) of 2-NBDG
Vehicle (DMSO)	-	1250 ± 150
SR9243	1	980 ± 110
SR9243	5	650 ± 85
SR9243	10	420 ± 60

Experimental Protocols

Immune Cell Culture and Treatment with **SR9243**

- Isolate primary immune cells (e.g., PBMCs, macrophages, or T cells) from whole blood or tissue using standard density gradient centrifugation or magnetic-activated cell sorting (MACS).
- Culture the cells in appropriate complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and relevant cytokines).
- Seed the cells in multi-well plates at a desired density.
- Prepare stock solutions of **SR9243** in DMSO.

- Treat the cells with various concentrations of **SR9243** or vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for **SR9243** treatment of immune cells.

Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of live, early apoptotic, and late apoptotic/necrotic cells.

Materials:

- Annexin V-FITC (or other fluorochrome)
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
- FACS tubes
- Flow cytometer

Procedure:

- Harvest the treated cells and wash them twice with cold PBS.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1×10^6 cells/mL.
- Transfer 100 μ L of the cell suspension ($\sim 1 \times 10^5$ cells) to a FACS tube.
- Add 5 μ L of Annexin V-FITC to the cell suspension.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Add 5 μ L of PI staining solution (e.g., 50 μ g/mL).
- Add 400 μ L of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples on a flow cytometer within one hour of staining.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

- Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)
- 70% cold ethanol
- PBS
- FACS tubes
- Flow cytometer

Procedure:

- Harvest the treated cells and wash them once with cold PBS.
- Centrifuge at 300 x g for 5 minutes and discard the supernatant.
- Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
- Incubate the cells at -20°C for at least 2 hours (or overnight).
- Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
- Wash the cells once with cold PBS.
- Resuspend the cell pellet in 500 µL of PI staining solution.
- Incubate for 30 minutes at room temperature in the dark.
- Analyze the samples on a flow cytometer.

Mitochondrial Membrane Potential ($\Delta\Psi_m$) Analysis using JC-1 Staining

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low $\Delta\Psi_m$, JC-1 remains in its monomeric form and fluoresces green.

Materials:

- JC-1 dye
- Cell culture medium
- PBS
- FACS tubes
- Flow cytometer

Procedure:

- Prepare a 2 μM working solution of JC-1 in pre-warmed cell culture medium.
- Resuspend the treated cells in the JC-1 working solution at a concentration of 1×10^6 cells/mL.
- Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
- Wash the cells twice with warm PBS.
- Resuspend the final cell pellet in 500 μL of PBS.
- Analyze the samples immediately on a flow cytometer, detecting green fluorescence (e.g., FITC channel) and red fluorescence (e.g., PE channel).

Glucose Uptake Analysis using 2-NBDG Staining

2-NBDG is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intensity of its fluorescence is proportional to the rate of glucose uptake.

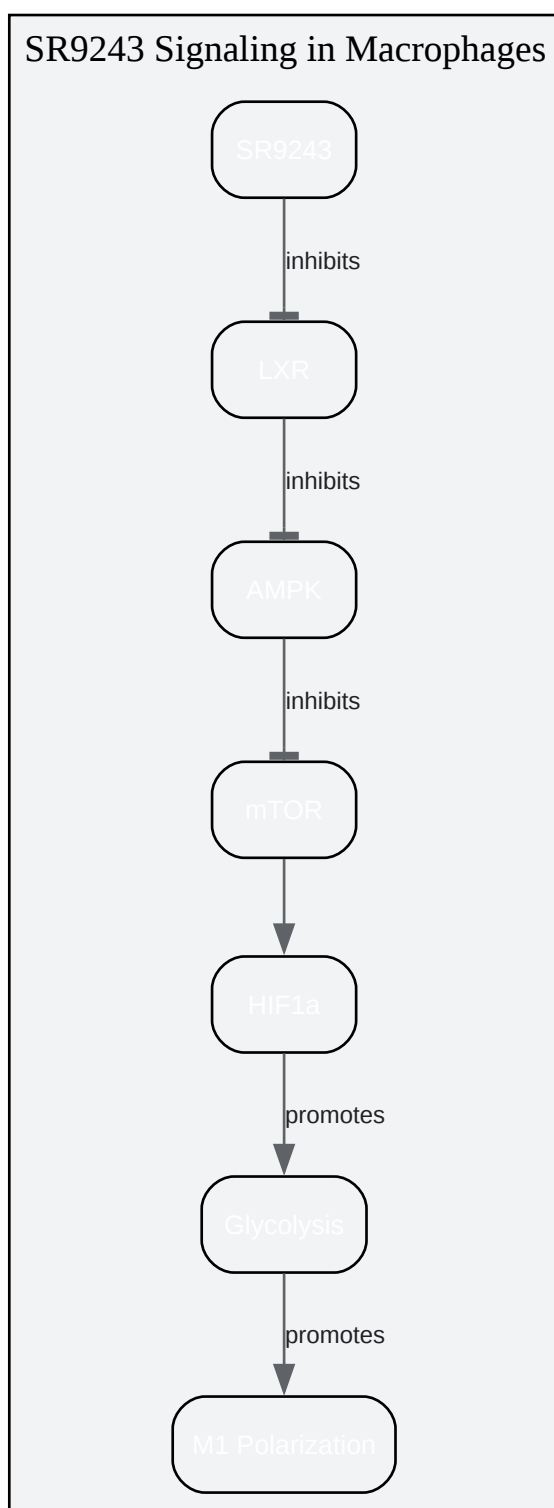
Materials:

- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- Glucose-free cell culture medium
- PBS
- FACS tubes
- Flow cytometer

Procedure:

- Wash the treated cells once with PBS.
- Resuspend the cells in glucose-free medium and incubate for 30-60 minutes at 37°C to starve the cells of glucose.
- Add 2-NBDG to the cells at a final concentration of 50-100 μM .
- Incubate for 30 minutes at 37°C in the dark.
- Stop the uptake by adding ice-cold PBS and placing the tubes on ice.
- Wash the cells twice with ice-cold PBS.
- Resuspend the cell pellet in 500 μL of cold PBS.
- Analyze the samples on a flow cytometer, detecting the fluorescence of 2-NBDG (e.g., FITC channel).

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: **SR9243** inhibits LXR, leading to AMPK activation and subsequent inhibition of the mTOR/HIF-1 α axis, which suppresses glycolysis and M1 macrophage polarization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Liver X receptor inverse agonist SR9243 attenuates rheumatoid arthritis via modulating glycolytic metabolism of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Broad Anti-tumor Activity of a Small Molecule that Selectively Targets the Warburg Effect and Lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Flow Cytometry Analysis of Immune Cells Treated with SR9243]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610985#flow-cytometry-analysis-of-immune-cells-treated-with-sr9243]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com